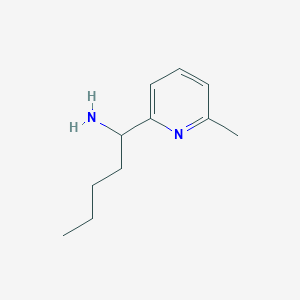
Benzyl(1-fluoro-2-methylpropan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(1-fluoro-2-methylpropan-2-yl)amine is an organic compound with the molecular formula C11H16FN It is a benzylamine derivative where the amine group is attached to a benzyl group and a fluorinated isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-fluoro-2-methylpropan-2-yl)amine typically involves the reaction of benzylamine with 1-fluoro-2-methylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(1-fluoro-2-methylpropan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Hydroxylated or alkoxylated derivatives
Aplicaciones Científicas De Investigación
Benzyl(1-fluoro-2-methylpropan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl(1-fluoro-2-methylpropan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated isopropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A simpler analogue without the fluorinated isopropyl group.
1-Fluoro-2-methylpropan-2-ylamine: Lacks the benzyl group.
N-ethyl-N-methylethanamine: Another amine with different alkyl substituents
Uniqueness
Benzyl(1-fluoro-2-methylpropan-2-yl)amine is unique due to the presence of both a benzyl group and a fluorinated isopropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
228547-65-7 |
|---|---|
Fórmula molecular |
C11H16FN |
Peso molecular |
181.25 g/mol |
Nombre IUPAC |
N-benzyl-1-fluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
Clave InChI |
JGQYMJSAUXIUDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CF)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)



![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)



![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)



